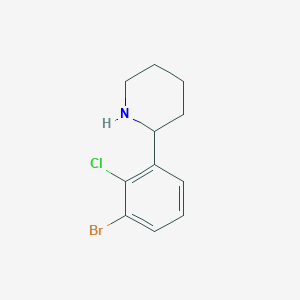

2-(3-Bromo-2-chlorophenyl)piperidine

Beschreibung

2-(3-Bromo-2-chlorophenyl)piperidine is a halogenated phenyl-piperidine derivative characterized by a six-membered piperidine ring substituted with a 3-bromo-2-chlorophenyl group. The bromine and chlorine substituents on the phenyl ring likely influence its electronic and steric properties, affecting binding affinity and metabolic stability .

Eigenschaften

Molekularformel |

C11H13BrClN |

|---|---|

Molekulargewicht |

274.58 g/mol |

IUPAC-Name |

2-(3-bromo-2-chlorophenyl)piperidine |

InChI |

InChI=1S/C11H13BrClN/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 |

InChI-Schlüssel |

VHTGEMBTEXJNHB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCNC(C1)C2=C(C(=CC=C2)Br)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(3-Brom-2-chlorphenyl)piperidin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome am Phenylring können durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen substituiert werden.

Oxidation und Reduktion: Der Piperidinring kann oxidiert werden, um Piperidone zu bilden, oder reduziert werden, um Piperidine mit verschiedenen Substituenten zu bilden.

Kupplungsreaktionen: Die Verbindung kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Biarylverbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile aromatische Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können unter basischen Bedingungen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise eingesetzt.

Suzuki-Miyaura-Kupplung: Palladiumkatalysatoren und Boronsäuren werden unter milden Bedingungen verwendet.

Hauptsächlich gebildete Produkte

Substitutionsreaktionen: Produkte mit verschiedenen funktionellen Gruppen, die die Halogene am Phenylring ersetzen.

Oxidation: Piperidone oder andere oxidierte Derivate.

Reduktion: Reduzierte Piperidinderivate.

Kupplungsreaktionen: Biarylverbindungen mit verschiedenen Substituenten.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-2-chlorophenyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substituents.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the halogens on the phenyl ring.

Oxidation: Piperidones or other oxidized derivatives.

Reduction: Reduced piperidine derivatives.

Coupling Reactions: Biaryl compounds with various substituents.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Development :

- The compound is being investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its unique combination of bromine and chlorine atoms may enhance its binding affinity to various biological targets, making it a candidate for developing new drugs aimed at treating diseases such as cancer and neurodegenerative disorders .

-

Biological Activity :

- Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit key enzymes involved in disease pathways, such as dihydrofolate reductase (DHFR), which is crucial for cancer cell proliferation .

Synthesis and Derivatives

The synthesis of 2-(3-Bromo-2-chlorophenyl)piperidine can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing piperidine as a nucleophile to react with halogenated aromatic compounds.

- Multi-component Reactions : These methods allow for the efficient production of this compound while enabling the introduction of additional functional groups that may enhance its biological activity.

Synthetic Routes Overview

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction of piperidine with bromo-chloro phenyl derivatives | Variable |

| Multi-component Reactions | Combination of multiple reactants to form the target compound | High |

Case Studies and Research Findings

- In Vitro Studies :

- Therapeutic Potential :

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-2-chlorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and selectivity for these targets. The piperidine ring can also play a role in modulating the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine Analog: (S)-2-(3-Bromo-2-chlorophenyl)pyrrolidine

Key Differences :

- Ring Size : The pyrrolidine analog (CAS 1388087-39-5) features a five-membered ring, reducing steric hindrance compared to the six-membered piperidine ring. This may alter conformational flexibility and receptor-binding kinetics .

- Molecular Weight : The pyrrolidine derivative has a molar mass of 260.56 g/mol (C₁₀H₁₁BrClN), while the piperidine version (C₁₁H₁₃BrClN) would theoretically weigh ~274.60 g/mol. The additional CH₂ group in piperidine could enhance lipophilicity and membrane permeability.

Biological Implications :

Smaller rings (e.g., pyrrolidine) may favor interactions with compact binding pockets, as seen in nAChR modulators like APB-12 (pyrrolidine-based), which exhibit improved selectivity over piperidine analogs .

APB Series Piperidine Derivatives ()

The APB series includes piperidine-based negative allosteric modulators of nAChRs. Key comparisons:

- Substituent Effects: APB-6 (4-chlorophenyl substituent) and APB-10 (4-methoxyphenyl) show minor potency differences, suggesting halogen position (para vs. In contrast, 2-(3-Bromo-2-chlorophenyl)piperidine’s dihalogenated ortho/meta substitution may enhance steric and electronic interactions at target sites . Replacement of benzoyl esters with heterocycles (e.g., chromones in APB-7) improves potency by 3–4-fold, highlighting the importance of aromatic substituents in modulating activity.

Cloperastine: A Therapeutic Piperidine Derivative ()

Cloperastine (1-[2-(chloro-α-phenylbenzyl)oxyethyl]piperidine) is an antitussive agent. While structurally distinct, it demonstrates how piperidine derivatives are tailored for specific therapeutic outcomes:

- Substitution Pattern : The ether-linked chlorobenzhydryl group in cloperastine contrasts with the direct phenyl attachment in this compound. This difference likely affects bioavailability and CNS penetration.

- Activity : Cloperastine’s antitussive action is mediated through peripheral opioid receptors, whereas halogenated phenyl-piperidines may target CNS receptors like NMDA or σ-opioid sites .

Structure-Activity Relationship (SAR) Insights

Halogen Positioning and Steric Effects

- Ortho vs. Para Substitution : In APB-6 (4-chlorophenyl) and APB-10 (4-methoxyphenyl), para-substituted groups show similar activity, suggesting meta/ortho substitution (as in this compound) could enhance receptor interaction through steric or electronic modulation .

- Dihalogenation : The combined bromine (electron-withdrawing) and chlorine (moderate electronegativity) substituents may increase binding affinity to hydrophobic receptor pockets, as seen in σ-opioid ligands like U50,488 (IC₅₀ = 32 nM for SKF10,047 binding) .

Ring Size and Conformational Flexibility

- Piperidine vs. Pyrrolidine’s envelope conformation may favor compact targets, as observed in APB-12’s improved selectivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Inferred data.

Biologische Aktivität

2-(3-Bromo-2-chlorophenyl)piperidine is a piperidine derivative characterized by a piperidine ring substituted with a 3-bromo-2-chlorophenyl group. This compound belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The presence of halogen substituents on the aromatic ring enhances its reactivity and potential interactions with biological targets, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHBrClN

- Molecular Weight : 274.57 g/mol

The compound's structural features include:

- A piperidine ring, which is a six-membered ring containing one nitrogen atom.

- A phenyl group substituted with bromine and chlorine, which influences its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, although specific data regarding its effects are still limited. Compounds with similar structures have demonstrated various pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects.

- P2X3 Receptor Antagonism : Studies indicate that piperidine derivatives can act as antagonists at P2X3 receptors, which are implicated in pain sensation. For instance, certain analogues show significant activity against neuropathic pain models, suggesting that this compound may similarly affect pain pathways .

- Monoamine Oxidase (MAO) Inhibition : Structural modifications in related compounds have shown that halogen substitutions can enhance MAO inhibitory activity. This suggests potential antidepressant properties for this compound through modulation of neurotransmitter levels .

- Antimicrobial Activity : The presence of halogen atoms in similar compounds has been linked to enhanced antibacterial and antifungal activities. The compound's structural characteristics may allow it to interact effectively with microbial targets .

Research Findings and Case Studies

Several studies have examined the biological effects of compounds related to this compound:

- Antinociceptive Effects : In experimental models, piperidine derivatives have shown significant antinociceptive effects, indicating that similar derivatives might also provide pain relief through their action on specific receptors .

- Structure-Activity Relationship (SAR) : Research has established that the presence and position of halogen substituents significantly influence the biological activity of piperidine derivatives. For example, modifications to the aniline moiety can dramatically alter binding affinities and metabolic stability .

-

Comparative Analysis : A comparative study highlighted various piperidine compounds and their unique aspects:

Compound Name Structural Features Unique Aspects 1-(4-Chloro-phenyl)-piperidin-4-ol Piperidine ring with para-chloro Known for its analgesic effects 1-Benzyl-9'-bromo-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[piperidine] Spiro structure connecting two rings Exhibits distinct biological activities 4-(4-Chlorophenyl)-piperidin-1-one Piperidinone structure Demonstrates significant anti-inflammatory properties

Q & A

Q. What are the standard synthetic routes for 2-(3-Bromo-2-chlorophenyl)piperidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of aryl-substituted piperidines often involves nucleophilic substitution or cross-coupling reactions. For example, bromo- and chloro-substituted aromatic precursors can undergo Buchwald-Hartwig amination with piperidine derivatives under palladium catalysis . Optimization strategies include:

- Temperature Control: Reactions conducted at 20–25°C in dichloromethane or toluene with NaOH as a base achieve >90% yield .

- Catalyst Selection: Pd(OAc)₂/XPhos systems improve regioselectivity for halogenated aryl rings .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization enhances purity (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Q. What safety protocols are recommended for handling halogenated piperidines?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .

- Waste Disposal: Halogenated waste must be segregated and treated via incineration (≥1200°C) to prevent environmental release .

- First Aid: For eye exposure, rinse with water for 15 min and seek medical evaluation .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of Br (σₚ = 0.26) and Cl (σₚ = 0.23) substituents deactivates the aryl ring, slowing nucleophilic attack but enhancing oxidative addition in Pd-catalyzed reactions. Comparative studies show:

Q. How can computational modeling predict pharmacological activity of this compound?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors). Piperidine’s chair conformation and halogen positions affect binding affinity .

- ADMET Predictions: SwissADME estimates moderate blood-brain barrier penetration (LogP = 2.8) but potential hepatotoxicity (CYP3A4 inhibition) .

Q. How should researchers resolve contradictions in reported spectroscopic data for halogenated piperidines?

Methodological Answer:

- Control Experiments: Replicate syntheses using identical conditions (e.g., solvent, temperature) to isolate variables .

- Isotopic Labeling: Use ⁸¹Br/³⁷Cl NMR to distinguish overlapping signals in complex mixtures .

- Collaborative Validation: Cross-check data with independent labs or databases (PubChem, Reaxys) .

Q. What strategies improve regioselectivity in functionalizing the piperidine ring?

Methodological Answer:

Q. How does this compound compare to structural analogs in drug discovery pipelines?

Methodological Answer:

- SAR Studies: Replace Br with F or CF₃ to modulate lipophilicity (ClogP from 2.8 to 3.5) .

- Bioisosteres: Piperazine or pyrrolidine analogs reduce torsional strain but lower metabolic stability .

Data Contradiction Analysis Example:

| Parameter | Study A | Study B | Resolution Strategy |

|---|---|---|---|

| Reaction Yield (%) | 85 (Pd/XPhos) | 72 (Pd/BINAP) | Catalyst screening |

| Piperidine pKa | 9.2 (protonated N) | 8.7 (steric effects) | Solvent polarity adjustment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.